Sodium;2,4,5-triiodobenzoate

Description

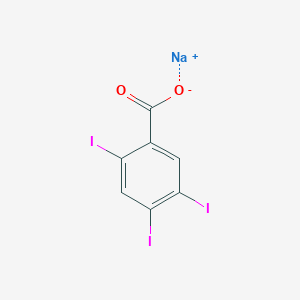

Sodium 2,4,5-triiodobenzoate is a triiodinated aromatic compound with the molecular formula C₇H₂I₃NaO₂. These compounds share a benzoic acid backbone substituted with iodine atoms and functional groups, which influence their physicochemical properties and applications. Triiodobenzoates are primarily utilized in medical imaging as radiographic contrast agents due to their high iodine content and low systemic toxicity .

Properties

IUPAC Name |

sodium;2,4,5-triiodobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3I3O2.Na/c8-4-2-6(10)5(9)1-3(4)7(11)12;/h1-2H,(H,11,12);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTEVFUBGVUYQCS-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1I)I)I)C(=O)[O-].[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2I3NaO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

521.79 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Scientific Research Applications

-

Medical Imaging

- Sodium 2,4,5-triiodobenzoate is primarily used as a contrast agent in radiological imaging. Its high iodine content enhances the visibility of vascular structures during X-ray examinations.

- Case Study : A study demonstrated that iodine-based contrast agents like sodium 2,4,5-triiodobenzoate improve the imaging quality in computed tomography (CT) scans, allowing for better diagnosis of vascular diseases .

-

Organic Synthesis

- The compound serves as a building block in the synthesis of more complex organic molecules. It is particularly useful in the development of iodinated derivatives which have applications in pharmaceuticals.

- Data Table: Organic Synthesis Applications

Application Description Synthesis of Iodinated Drugs Used as a precursor for various iodinated drugs Polymer Development Acts as a monomer in creating iodinated polymers

-

Environmental Chemistry

- Sodium 2,4,5-triiodobenzoate has been studied for its potential use in environmental monitoring due to its ability to act as a tracer in water systems.

- Case Study : Research indicated that compounds similar to sodium 2,4,5-triiodobenzoate can be used to track pollutant dispersion in aquatic environments .

Toxicology and Safety Profiles

Understanding the safety profile of sodium 2,4,5-triiodobenzoate is crucial for its application in medical settings. Studies have shown that while it is effective as a contrast agent, it may pose risks of allergic reactions and nephrotoxicity if not administered correctly.

- Toxicological Data Table

Study Type Findings Acute Toxicity Studies Minimal adverse effects observed at therapeutic doses Long-term Exposure Potential renal impairment noted at high concentrations

Regulatory Status

Sodium 2,4,5-triiodobenzoate is regulated by health authorities due to its use in medical applications. It must meet specific safety standards before being approved for clinical use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key triiodobenzoate derivatives and their comparative properties:

*Note: Direct toxicity data for sodium 2,4,5-triiodobenzoate is scarce.

Key Findings:

Structural and Functional Differences :

- Diatrizoate sodium (3,5-diacetamido-2,4,6-triiodobenzoate) includes acetamido groups at positions 3 and 5, enhancing solubility and reducing toxicity. This structural feature is critical for its use as a low-toxicity contrast agent .

- Sodium 2,3,5-triiodobenzoate lacks acetamido groups, leading to higher systemic toxicity and limiting its medical use. It exhibits bacteriostatic activity against Mycobacterium tuberculosis at concentrations of 0.01–0.02 mg/mL .

Sodium 2,3,5-triiodobenzoate shows moderate toxicity, with decomposition releasing toxic iodine vapors, necessitating stringent handling protocols .

Applications :

- Diatrizoate sodium is widely used in urography and angiography due to its stability and safety. It replaces sodium chloride in specialized solutions (e.g., SIFH) to minimize ionic interference .

- Sodium 2,3,5-triiodobenzoate is restricted to experimental antibacterial applications, where its iodine-rich structure disrupts microbial growth .

Preparation Methods

Regioselective Iodination Strategies for Benzoic Acid Derivatives

The synthesis of sodium 2,4,5-triiodobenzoate hinges on achieving precise iodine substitution patterns. Traditional iodination methods often rely on electrophilic aromatic substitution (EAS), where directing groups on the aromatic ring guide halogen placement. For example, amino groups strongly direct iodination to ortho and para positions . In one documented approach, 3-aminobenzoic acid undergoes iodination with iodine (I₂) and hydrogen peroxide (H₂O₂) as an oxidizing agent, yielding 3-amino-2,4,6-triiodobenzoic acid . While this method produces a 2,4,6-triiodo isomer, analogous strategies could be adapted for 2,4,5-triiodination by altering the starting material’s substituents.

A critical challenge lies in overcoming the meta-directing effect of the carboxylic acid group. To bypass this, protective groups or intermediate functionalizations are employed. For instance, converting the carboxylic acid to an ester temporarily mitigates its directing influence, allowing iodine placement at ortho positions relative to other substituents. Subsequent hydrolysis regenerates the acid functionality .

Ipso-Iododecarboxylation: A Novel Route to Triiodinated Compounds

Ipso-iododecarboxylation, a reaction that replaces a carboxylic acid group with iodine, offers a pathway to triiodinated aromatics. This method, demonstrated in the synthesis of 1,2,3-triiodoarenes, involves treating iodinated benzoic acid derivatives with N-iodosuccinimide (NIS) in 1,2-dichloroethane under reflux . Applied to 2,4-diiodobenzoic acid, this reaction could theoretically introduce a third iodine atom at the decarboxylated position, yielding 2,4,5-triiodobenzoic acid (Figure 1). However, achieving the desired regiochemistry requires careful selection of the starting material’s substitution pattern.

Figure 1. Proposed ipso-iododecarboxylation pathway for 2,4,5-triiodobenzoic acid synthesis.

(Hypothetical reaction scheme based on )

Experimental parameters such as solvent choice, light exposure, and catalyst use significantly impact yield. For example, the use of a tungsten lamp during reflux enhances reaction efficiency by promoting radical intermediates .

Sequential Iodination and Protective Group Chemistry

A stepwise iodination approach enables precise control over iodine placement. Starting with 2-iodobenzoic acid, subsequent iodinations at positions 4 and 5 can be directed using temporary protective groups. For instance:

-

Protection of the Carboxylic Acid :

Esterification of 2-iodobenzoic acid with methanol forms methyl 2-iodobenzoate, reducing the carboxylic acid’s meta-directing effect. -

Iodination at Position 4 :

The iodine atom at position 2 directs electrophilic substitution to position 4 (para to iodine). Reaction with I₂ and H₂O₂ in ethanol achieves this step . -

Introduction of a Directing Group at Position 5 :

A nitro group, introduced via nitration, directs the final iodination to position 5 (meta to nitro). Subsequent reduction of the nitro group to an amine and acetylation prevents unwanted side reactions . -

Deprotection and Neutralization :

Hydrolysis of the ester regenerates the carboxylic acid, and treatment with sodium hydroxide yields the sodium salt.

This multi-step route, while laborious, ensures regiochemical fidelity but requires optimization to improve overall yield.

Oxidative Iodination with Hydrogen Peroxide

Hydrogen peroxide serves dual roles as an oxidizing agent and proton scavenger, enhancing iodine’s electrophilicity by generating I⁺ species. In a reported synthesis of 3-amino-2,4,6-triiodobenzoic acid, H₂O₂ facilitates efficient iodination of 3-aminobenzoic acid in ethanol under reflux . Adapting this method for 2,4,5-triiodination would necessitate a starting material with substituents that direct iodination to the desired positions. For example, 4-aminobenzoic acid could theoretically direct iodination to positions 3 and 5, with a subsequent reaction introducing iodine at position 2.

Key Reaction Conditions :

-

Solvent : Ethanol or acetic acid

-

Temperature : 80–100°C

-

Molar Ratios : I₂ : substrate ≈ 3:1

Challenges in Purification and Characterization

Triiodinated benzoic acids exhibit limited solubility in common organic solvents, complicating purification. Recrystallization from isopropyl ether or aqueous ethanol is often employed . Spectroscopic characterization relies on mass spectrometry (MS) and infrared (IR) spectroscopy:

-

MS : Molecular ion peaks (e.g., m/z 515.9 for triiodinated derivatives) and fragment ions confirm iodine loss .

-

IR : Stretching vibrations for carboxylic acid (≈1680 cm⁻¹) and amine groups (≈3430 cm⁻¹) validate intermediate structures .

Industrial-Scale Considerations

Scalability demands cost-effective reagents and minimal waste. The use of sodium metabisulfite to quench excess iodine and H₂O₂ mitigates environmental impact . Additionally, replacing toxic solvents like carbon tetrachloride with dichloroethane improves safety profiles .

Q & A

Q. What are the standard synthetic routes and characterization methods for Sodium 2,4,5-triiodobenzoate?

- Methodological Answer : Sodium 2,4,5-triiodobenzoate is synthesized via iodination of benzoic acid derivatives. A typical protocol involves:

Iodination : Reacting benzoic acid with iodine monochloride (ICl) under controlled acidic conditions to introduce iodine atoms at the 2,4,5-positions.

Neutralization : Treating the triiodobenzoic acid with sodium hydroxide to form the sodium salt.

Characterization :

- NMR Spectroscopy : Use - and -NMR to confirm substitution patterns (e.g., methyl 3,4,5-triiodobenzoate in CDCl shows distinct aromatic proton absence and carbonyl signals ).

- Elemental Analysis : Verify iodine content (≥95% purity) via mass spectrometry or combustion analysis .

- Melting Point : Compare observed values (e.g., 141–143°C for analogous triiodo compounds) with literature .

Q. What are the key physicochemical properties critical for experimental design?

- Methodological Answer : Key properties include:

- Molecular Formula : CHINaO (MW 521.79 g/mol) .

- Solubility : High aqueous solubility due to the sodium salt form, making it suitable for intravenous formulations .

- Radiopacity : The triiodo structure provides high X-ray attenuation, critical for angiographic applications .

- Stability : Susceptible to photodegradation; store in amber vials at 4°C under inert gas .

Advanced Research Questions

Q. How can researchers resolve discrepancies in toxicity data between slow vs. rapid intravenous administration?

- Methodological Answer : Toxicity varies with injection speed. For example:

- Slow Infusion (5–10 minutes) : Minimal toxicity observed in canine models, with stable hemodynamic parameters .

- Rapid Injection (2–3 seconds) : Triggers transient hypotension and arrhythmias due to hyperosmolar shock.

Experimental Design :

Use anesthetized animal models (e.g., dogs) with continuous ECG and blood pressure monitoring.

Compare plasma iodine levels and renal clearance rates post-injection via HPLC-ICP-MS .

Adjust osmolarity with additives (e.g., dextran) to mitigate rapid vascular shifts .

Q. What analytical challenges arise in detecting impurities or degradation products in Sodium 2,4,5-triiodobenzoate formulations?

- Methodological Answer : Key challenges include:

- Iodide (I) Contamination : Detectable via ion chromatography (IC) with suppressed conductivity detection (limit: 0.1 ppm) .

- Photodegradation Products : Monitor using reversed-phase HPLC with UV/Vis detection (λ = 240 nm) for deiodinated byproducts .

- Residual Solvents : Quantify DMSO or ethanol via GC-MS, ensuring compliance with ICH Q3C guidelines .

Q. How is Sodium 2,4,5-triiodobenzoate utilized in transference number measurements for electrolyte studies?

- Methodological Answer : As an anion indicator in non-aqueous solvents (e.g., methanol):

Moving Boundary Method : Use a sheared cell with triiodobenzoate as the trailing ion to measure cation transference numbers (e.g., Na in NaCl/methanol systems) .

Longsworth Function Analysis : Validate linearity of the transference number-concentration relationship to derive limiting values .

Q. What formulation strategies reduce nephrotoxicity in high-dose diagnostic applications?

- Methodological Answer : Strategies include:

- Co-Administration with Antioxidants : Add ascorbic acid (1–5 mM) to scavenge iodine-free radicals generated in renal tubules .

- Osmolarity Adjustment : Blend with iso-osmotic agents (e.g., mannitol) to prevent renal vasoconstriction .

- Encapsulation : Use liposomal carriers to control release rates and reduce peak plasma concentrations .

Data Contradiction Analysis

Q. How to address conflicting reports on its stability in biological matrices?

- Methodological Answer : Stability depends on matrix composition:

- Plasma/Serum : Rapid degradation (t < 1 hr) due to esterase activity. Use protease inhibitors (e.g., PMSF) during sample collection .

- Urine : Stable for 24 hr at 4°C if pH is maintained at 7.0–7.5 .

Validation : Conduct forced degradation studies under varying pH, temperature, and light conditions, followed by LC-MS/MS quantification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.